molecular formula C9H10N2OS B12515600 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo- CAS No. 820964-12-3

1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-

Cat. No.: B12515600
CAS No.: 820964-12-3
M. Wt: 194.26 g/mol
InChI Key: CIPLFMDSVMZBIT-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo- is a bicyclic heterocycle featuring a partially saturated pyrroloimidazolone core. Its key structural attributes include:

  • Dihydro saturation (2,3-dihydro), indicating two adjacent saturated bonds in the fused ring system.
  • Substituents: A branched isopropyl group at position 2 and a thioxo (C=S) group at position 3, replacing the typical oxo (C=O) functionality .
  • Molecular formula: Presumed to be C₉H₁₂N₂OS based on analogous derivatives (e.g., CAS 28868-23-7: C₇H₁₀N₂OS with a methyl group instead of isopropyl) .

Properties

CAS No.

820964-12-3

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-propan-2-yl-3-sulfanylidenepyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C9H10N2OS/c1-6(2)11-8(12)7-4-3-5-10(7)9(11)13/h3-6H,1-2H3

InChI Key

CIPLFMDSVMZBIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CN2C1=S

Origin of Product

United States

Biological Activity

1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo- is a heterocyclic compound belonging to the imidazole family. Its unique bicyclic structure, which includes a pyrrole ring and an imidazole ring, combined with the presence of a thioxo group, contributes to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-ethyl-3-sulfanylidenepyrrolo[1,2-c]imidazol-1-one
  • Molecular Formula : C8H8N2OS
  • Molecular Weight : 180.23 g/mol
  • CAS Number : 820964-11-2

The biological activity of 1H-Pyrrolo[1,2-c]imidazol-1-one is primarily attributed to its ability to interact with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, which blocks their function and leads to various biological effects. This mechanism underlies its potential use in drug development for various diseases.

Anticancer Activity

Research indicates that derivatives of 1H-Pyrrolo[1,2-c]imidazol-1-one exhibit significant anticancer properties. For example:

  • In vitro studies have shown that certain derivatives demonstrate cytotoxicity against cancer cell lines such as ovarian and breast cancer cells.
  • Case Study : A derivative was found to have an IC50 value in the range of 4.5–9.5 µM against cancer cells, indicating potent activity while showing limited toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Some studies suggest that it may act as an inhibitor against various bacteria and fungi.
  • The thioxo group in the structure is believed to enhance its antimicrobial efficacy by disrupting microbial metabolic processes.

Antiviral Activity

Preliminary findings indicate potential antiviral activity:

  • Compounds similar in structure have shown effectiveness against viral infections in vitro.
  • The precise mechanism involves interference with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against ovarian and breast cancer cells; IC50 = 4.5–9.5 µM
AntimicrobialInhibition of bacterial growth
AntiviralPotential inhibition of viral replication

Case Studies

  • Antileishmanial Efficacy :
    • A study evaluated a related pyrrolo compound for its antileishmanial activity. The compound exhibited significant inhibition of parasite burden in infected mice (56.2% in liver and 61.1% in spleen) when administered at a dosage of 12.5 mg/kg .
  • Pharmacokinetic Studies :
    • In vitro pharmacokinetic studies demonstrated stability in simulated gastric and intestinal fluids for certain derivatives, suggesting favorable absorption characteristics .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₆H₈N₂OS
  • Molecular Weight : 152.17 g/mol
  • CAS Number : 37500-25-7

Key Features

The compound features a fused bicyclic structure that includes both a pyrrole ring and an imidazole ring. The presence of a thioxo group enhances its reactivity and biological potential.

Medicinal Chemistry

1H-Pyrrolo[1,2-c]imidazol-1-one derivatives are being studied for their anticancer , antibacterial , and antiviral properties. Notably:

  • Anticancer Activity : Research indicates that certain derivatives exhibit selective cytotoxicity against cancer cell lines, making them candidates for further development as anticancer agents.
  • Antibacterial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as a new class of antibiotics.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes, which is crucial in drug development. For instance:

  • It has been identified as an inhibitor of phosphodiesterases (PDEs), which play significant roles in cellular signaling pathways. Inhibition of PDEs can lead to therapeutic effects in conditions such as inflammation and cancer .

Material Science

In addition to its biological applications, this compound is being explored for its potential in developing new materials with unique electronic and optical properties. Its heterocyclic nature allows it to serve as a building block for synthesizing more complex structures used in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of 1H-Pyrrolo[1,2-c]imidazol-1-one on human cancer cell lines. The results demonstrated that some derivatives inhibited cell proliferation with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through caspase activation .

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of the compound revealed significant activity against resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, suggesting a novel mechanism of action compared to traditional antibiotics .

Comparative Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antibacterial propertiesSelective cytotoxicity against cancer cell lines
Enzyme InhibitionInhibitor for phosphodiesterasesPotential therapeutic effects in inflammation
Material ScienceDevelopment of electronic materialsUnique electronic and optical properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below highlights critical differences in saturation, substituents, and functional groups among related pyrroloimidazolones:

Compound Name (CAS Number) Saturation Substituents Functional Groups Molecular Formula Physical State Yield (Synthesis)
Target Compound (hypothetical) 2,3-dihydro 2-(1-methylethyl), 3-thioxo Thioxo (C=S) C₉H₁₂N₂OS Not reported Not reported
Hexahydro-2-methyl-3-thioxo- (28868-23-7) Hexahydro 2-methyl, 3-thioxo Thioxo (C=S) C₇H₁₀N₂OS Not reported Not reported
Hexahydro-6-hydroxy-2-phenyl-3-thioxo- (81703-65-3) Hexahydro 2-phenyl, 6-hydroxy, 3-thioxo Thioxo (C=S), hydroxyl (OH) C₁₂H₁₂N₂O₂S Not reported Not reported
Hexahydro-3,3-dimethyl- (97482-27-4) Hexahydro 3,3-dimethyl Oxo (C=O) C₈H₁₂N₂O Not reported Not reported
exo-44 ( compound) Hexahydro 3-(8-methylnaphthyl), 2-phenyl Oxo (C=O) C₂₄H₂₂N₂O White solid 67%
exo-47 ( compound) Hexahydro 3-(anthracen-9-yl), 2-phenyl Oxo (C=O) C₂₇H₂₂N₂O Orange powder 79%
Key Observations:
  • Saturation : The target compound’s dihydro core contrasts with the hexahydro saturation in most analogs, reducing ring rigidity and altering conformational flexibility .
  • Substituent Effects : Bulky substituents (e.g., anthracenyl in exo-47) correlate with higher synthetic yields (79%) compared to smaller groups (e.g., nitro in exo-46: 58%) .

Spectral Data Comparison

provides NMR and IR data for hexahydro-oxo derivatives, which differ from the target compound’s thioxo functionality:

  • ¹H NMR : Oxo derivatives (e.g., exo-44) show characteristic signals for aromatic protons (δ 7.2–8.5 ppm) and aliphatic protons (δ 3.0–5.0 ppm) . Thioxo analogs (e.g., CAS 28868-23-7) likely exhibit downfield shifts for protons near the C=S group .
  • IR : Oxo derivatives display strong C=O stretches (~1700 cm⁻¹), whereas thioxo compounds show C=S absorption near 1250–1050 cm⁻¹ .

Research Findings and Implications

  • Bioactivity Potential: Thioxo derivatives (e.g., CAS 81703-65-3) are hypothesized to exhibit enhanced membrane permeability compared to oxo analogs due to increased lipophilicity .
  • Thermal Stability : Hexahydro derivatives (e.g., exo-44) with bulky substituents demonstrate higher melting points (solid state) compared to less saturated analogs .
  • Stereochemical Impact : Enantiomeric forms (e.g., CAS 28868-23-7 (S) vs. 145552-40-5 (R)) may display divergent biological or catalytic behaviors .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1H-pyrrolo[1,2-c]imidazol-1-one derivatives?

Methodological Answer: Synthesis optimization requires evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, cyclocondensation reactions involving imidazole and pyrrole precursors benefit from polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to enhance ring closure efficiency . Evidence from hexahydro-2-phenyl-3-thioxo derivatives shows yields ranging from 58% to 92%, depending on substituent steric effects and reaction time . Design of Experiments (DoE) methods, including factorial designs, can systematically identify critical variables (e.g., molar ratios, pH) to minimize trial runs .

Q. How can spectroscopic methods (NMR, IR) reliably characterize this compound’s structure?

Methodological Answer:

  • NMR : The hydrogenated pyrroloimidazole core exhibits distinct signals: the thioxo group (C=S) deshields adjacent protons, producing downfield shifts (e.g., δH 3.87–4.61 ppm for protons near S) . Stereochemistry can be confirmed via NOESY or COSY correlations, as seen in (3R,7aS)-configured derivatives .
  • IR : The thioxo group generates a strong absorption band near 1176 cm⁻¹ (C=S stretch), while lactam carbonyls appear at 1660–1730 cm⁻¹ .
  • Validation : Cross-referencing experimental molecular weights (e.g., C₁₅H₁₇N₃O₂: calc. 283.13, exp. 283.12) with HRMS ensures structural integrity .

Advanced Research Questions

Q. How does the thioxo group influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

Methodological Answer: The thioxo group acts as a π-electron acceptor, enhancing electrophilicity at adjacent carbons. For instance, in Diels-Alder reactions, the 3-thioxo moiety increases regioselectivity toward electron-deficient dienophiles . Kinetic studies using Hammett plots or computational models (DFT) can quantify electronic effects. Evidence from imidazo[1,2-a]pyrimidine analogs shows that thioxo derivatives exhibit 2–3× faster reaction rates compared to oxo analogs .

Q. What computational strategies are effective for predicting stereochemical outcomes in hydrogenated pyrroloimidazole systems?

Methodological Answer:

  • DFT Calculations : Optimize transition states to predict enantiomeric excess (e.g., B3LYP/6-31G* level for energy barriers) .
  • Molecular Dynamics (MD) : Simulate solvent effects on stereoselectivity, particularly for bulky substituents like the 1-methylethyl group .
  • Crystal Structure Analysis : X-ray diffraction of analogs (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid) validates computational predictions .

Q. How can contradictions in spectral or crystallographic data be resolved for structurally similar derivatives?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in congested regions (e.g., δH 7.50–7.30 ppm for aromatic protons) .
  • X-ray Crystallography : Compare experimental bond lengths (e.g., C=S: ~1.65 Å) with literature values to confirm tautomeric forms .
  • Statistical Validation : Apply R-factor analysis to assess crystallographic model reliability .

Q. What experimental designs are suitable for studying the compound’s degradation pathways under acidic/basic conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40–60°C, monitoring degradation products via LC-MS .
  • Kinetic Modeling : Use pseudo-first-order kinetics to determine half-lives and degradation activation energies .

Q. How can the compound’s potential pharmacological activity be evaluated in vitro?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., imidazo[1,2-a]pyridine kinase inhibitors) .
  • Assay Design : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) and cytotoxicity screening (MTT assay) .
  • SAR Analysis : Modify substituents (e.g., replacing 1-methylethyl with aryl groups) to optimize potency .

Q. What role does this compound play in catalytic systems or ionic liquid applications?

Methodological Answer:

  • Catalysis : The hydrogenated pyrroloimidazole framework can act as a chiral ligand in asymmetric catalysis (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • Ionic Liquids : Functionalize the nitrogen atoms with alkyl chains to create low-melting-point salts for use in electrochemical sensors .

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